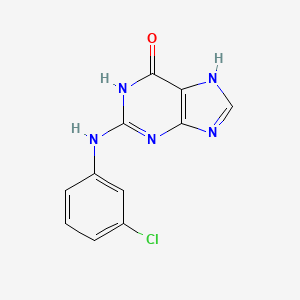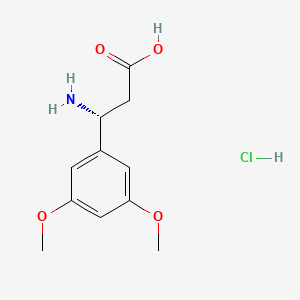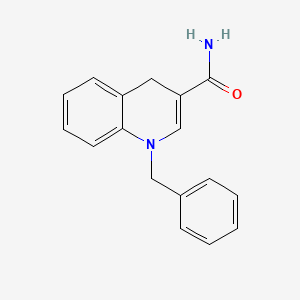
6H-Purin-6-one, 2-((3-chlorophenyl)amino)-1,9-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one is an organic compound belonging to the class of 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
The synthesis of 2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloroaniline with a suitable purine derivative under specific conditions. One common method involves the use of ethanol as a solvent and piperidine as a catalyst, with the reaction mixture being heated under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact pathways and targets can vary, but it is known to interact with casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer .
Comparaison Avec Des Composés Similaires
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one can be compared with other similar compounds, such as:
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine: This compound shares a similar purine structure but has different substituents, leading to variations in its chemical and biological properties.
N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide: Another compound with a similar aromatic structure but different functional groups, resulting in distinct applications and mechanisms of action.
Propriétés
Numéro CAS |
123994-67-2 |
|---|---|
Formule moléculaire |
C11H8ClN5O |
Poids moléculaire |
261.67 g/mol |
Nom IUPAC |
2-(3-chloroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H8ClN5O/c12-6-2-1-3-7(4-6)15-11-16-9-8(10(18)17-11)13-5-14-9/h1-5H,(H3,13,14,15,16,17,18) |
Clé InChI |
GZSSIAWYAPMXAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C(=O)N2)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11855375.png)
![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)


![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)



![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)





